β-Catenin Binding Affinity
PNU-74654 exhibits a well-defined binding affinity to β-catenin, with a dissociation constant (Kd) of 450 nM, as determined by biophysical assays [1]. This direct interaction disrupts the β-catenin/TCF4 complex, a key node in Wnt signal transduction. While many other β-catenin/TCF inhibitors are reported with IC50 values from cellular assays (e.g., PKF115-584 IC50 = 3.2 μM, CGP049090 IC50 = 8.7 μM), PNU-74654's Kd provides a precise, target-specific metric that is less confounded by cellular permeability or metabolism [2][3]. This makes PNU-74654 a valuable tool for studies requiring precise correlation between target engagement and downstream effects.
| Evidence Dimension | Binding Affinity to β-Catenin (Kd) |
|---|---|
| Target Compound Data | 450 nM |
| Comparator Or Baseline | PKF115-584 (IC50 in cellular assay): 3.2 μM; CGP049090 (IC50 in cellular assay): 8.7 μM |
| Quantified Difference | Not directly comparable due to assay type, but Kd indicates high target engagement in a cell-free context |
| Conditions | Recombinant β-catenin protein, cell-free binding assay |
Why This Matters
A precisely defined Kd enables quantitative assessment of target engagement, crucial for structure-activity relationship (SAR) studies and for researchers requiring a tool compound with validated biophysical properties.
- [1] Trosset JY, Dalvit C, Knapp S, Fasolini M, Veronesi M, Mantegani S, et al. Inhibition of protein-protein interactions: the discovery of druglike beta-catenin inhibitors by combining virtual and biophysical screening. Proteins. 2006;64(1):60-7. View Source
- [2] Xu W, He L, Li Y, Tan Y, Zhang F, Xu H. Wnt signaling in breast cancer: biological mechanisms, challenges and opportunities. Mol Cancer. 2020;19:165. View Source
- [3] Leal LF, Bueno AC, Gomes DC, Abduch R, de Castro M, Antonini SR. Inhibition of the Tcf/beta-catenin complex increases apoptosis and impairs adrenocortical tumor cell proliferation and adrenal steroidogenesis. Oncotarget. 2015;6(40):43016-32. View Source
